4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Overview
Description
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and medicinal chemistry. These compounds are known for their utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol. This method has shown to be particularly effective for aryl bromides with sulfonyl groups, suggesting a potential pathway for the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate .
Molecular Structure Analysis
The molecular structure of similar dioxaborolane compounds has been characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS, as well as by single-crystal X-ray diffraction. These studies provide detailed information on the molecular geometry and confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Dioxaborolane derivatives are known for their reactivity in various chemical reactions. For instance, they are used as catalysts in amide condensation reactions, especially for sterically demanding carboxylic acids. This indicates that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate could potentially serve as a catalyst or reactant in organic synthesis, leveraging its boron-containing moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from computational studies such as Density Functional Theory (DFT). DFT calculations provide insights into the optimized molecular structure, molecular electrostatic potential, and frontier molecular orbitals, which are indicative of the compound's reactivity and physicochemical properties. These theoretical studies are often consistent with experimental findings from X-ray diffraction, further validating the predicted properties .
Scientific Research Applications
Synthesis and Crystallography
Research by Huang et al. (2021) and Wu et al. (2021) focused on the synthesis and crystal structure of compounds including 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate derivatives. These studies involved conformational analysis using density functional theory (DFT), confirming the molecular structures through spectroscopic methods and X-ray diffraction (Huang et al., 2021) (Wu et al., 2021).
Boron Chemistry and Applications
Morrison et al. (2010) explored the synthesis of boronated phosphonium salts containing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-yl)phenyl derivatives. Their study included an investigation of cytotoxicity and cellular uptake, showcasing the relevance of these compounds in biological and medicinal chemistry (Morrison et al., 2010).
Chemical Sensing and Detection
Fu et al. (2016) reported the use of a compound similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate in developing an efficient hydrogen peroxide vapor detection system. This highlights the compound's potential in creating sensitive detection tools for various applications (Fu et al., 2016).
Material Science and Polymer Chemistry
In material science, Zhu et al. (2007) discussed the use of a related compound in the synthesis of luminescent conjugated polymers. These polymers have potential applications in optoelectronics and advanced materials technology (Zhu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-10(16)17-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAJCWEQNVCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378830 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
CAS RN |
480424-70-2 | |
Record name | Phenol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480424-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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